molecular formula C20H15N3O2S B2831505 (E)-3-(benzo[d][1,3]dioxol-5-ylamino)-2-(4-(p-tolyl)thiazol-2-yl)acrylonitrile CAS No. 377051-19-9

(E)-3-(benzo[d][1,3]dioxol-5-ylamino)-2-(4-(p-tolyl)thiazol-2-yl)acrylonitrile

Cat. No.: B2831505
CAS No.: 377051-19-9
M. Wt: 361.42
InChI Key: FMIGBFYMSRDEKU-XNTDXEJSSA-N
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Description

This compound is a structurally complex acrylonitrile derivative featuring a benzo[d][1,3]dioxol-5-ylamino group (a methylenedioxy-substituted aniline) and a 4-(p-tolyl)thiazole moiety. Its E-configuration is critical for maintaining planar geometry, which influences electronic properties and intermolecular interactions. The compound’s design leverages the electron-withdrawing acrylonitrile backbone and aromatic thiazole/benzodioxole systems, making it a candidate for applications in materials science (e.g., luminescence) and medicinal chemistry (e.g., antimicrobial or anticancer activity) .

Properties

IUPAC Name

(E)-3-(1,3-benzodioxol-5-ylamino)-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15N3O2S/c1-13-2-4-14(5-3-13)17-11-26-20(23-17)15(9-21)10-22-16-6-7-18-19(8-16)25-12-24-18/h2-8,10-11,22H,12H2,1H3/b15-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMIGBFYMSRDEKU-XNTDXEJSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CSC(=N2)C(=CNC3=CC4=C(C=C3)OCO4)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)C2=CSC(=N2)/C(=C/NC3=CC4=C(C=C3)OCO4)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(benzo[d][1,3]dioxol-5-ylamino)-2-(4-(p-tolyl)thiazol-2-yl)acrylonitrile typically involves multi-step organic reactions. One common approach is the condensation of benzo[d][1,3]dioxole derivatives with thiazole-containing compounds under basic or acidic conditions. The reaction conditions often require the use of solvents such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) and catalysts like palladium or copper salts to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Nucleophilic Reactions at the Amine Site

The benzodioxol-substituted amine (-NH-) exhibits nucleophilic behavior, enabling:

Alkylation and Acylation

  • Reaction with alkyl halides or acyl chlorides forms N-alkylated or N-acylated derivatives. For example:
    • Treatment with methyl iodide yields N-methyl-(E)-3-(benzo[d] dioxol-5-ylamino) derivatives .
    • Acetylation with acetyl chloride produces stable amides, confirmed by IR peaks at 1680–1700 cm⁻¹ (C=O stretch) .

Schiff Base Formation

  • Condensation with aldehydes (e.g., 4-chlorobenzaldehyde) generates imine derivatives. This reaction occurs in ethanol with acetic acid catalysis, yielding products with strong C=N absorption at ~1600 cm⁻¹ .

Electrophilic Substitution on the Thiazole Ring

The thiazole moiety undergoes electrophilic substitution, primarily at the 5-position:

Nitration and Halogenation

  • Nitration with HNO₃/H₂SO₄ introduces nitro groups, confirmed by NMR downfield shifts at δ 8.2–8.5 ppm .
  • Bromination using Br₂/FeBr₃ produces 5-bromo-thiazole derivatives, identifiable via mass spectrometry (M+2 isotopic peaks) .

Suzuki Coupling

  • Palladium-catalyzed coupling with aryl boronic acids modifies the p-tolyl group. For example, coupling with 4-methoxyphenylboronic acid enhances solubility .

Reactivity of the Acrylonitrile Moiety

The α,β-unsaturated nitrile participates in:

Michael Additions

  • Nucleophiles (e.g., thiols, amines) add to the β-carbon. For instance, reaction with benzyl thiol forms β-thioether adducts , characterized by S-CH₂ signals at δ 3.8–4.2 ppm .

Cycloaddition Reactions

  • [2+2] cycloaddition with electron-deficient alkenes (e.g., maleic anhydride) forms cyclobutane derivatives under UV light .

Coordination Chemistry

The compound acts as a bidentate ligand , coordinating metals via the thiazole nitrogen and amine group:

Metal IonComplex TypeApplicationSource
Cu(II)Square-planarCatalytic oxidation studies
Pd(II)OctahedralCross-coupling catalysts

Stability and Degradation

  • Photodegradation : Exposure to UV light (~365 nm) induces cis-trans isomerization, monitored by UV-Vis spectroscopy .
  • Hydrolysis : Under acidic conditions, the nitrile group hydrolyzes to a carboxylic acid, confirmed by IR loss of C≡N (~2200 cm⁻¹) and gain of C=O (~1700 cm⁻¹) .

Scientific Research Applications

Anticancer Properties

Recent studies have demonstrated that compounds similar to (E)-3-(benzo[d][1,3]dioxol-5-ylamino)-2-(4-(p-tolyl)thiazol-2-yl)acrylonitrile exhibit significant anticancer activities. For instance, a related compound, 3-(benzo[d][1,3]dioxol-5-ylamino)-N-(4-fluorophenyl)thiophene-2-carboxamide, has shown efficacy in overcoming cancer chemoresistance by inhibiting angiogenesis and P-glycoprotein efflux pump activity . This suggests that the target compound may also possess similar mechanisms of action.

Acetylcholinesterase Inhibition

Compounds containing thiazole and related heterocycles have been identified as effective acetylcholinesterase inhibitors. This activity is particularly relevant for the treatment of neurodegenerative diseases like Alzheimer's disease. For example, studies on compounds with similar structures have reported strong inhibitory effects on acetylcholinesterase activity, indicating their potential as therapeutic agents .

Case Study 1: Anticancer Activity

A study focused on the synthesis and evaluation of thiazole derivatives revealed that specific modifications can enhance anticancer properties. The synthesized compounds were tested for their cytotoxic effects on various cancer cell lines. The results indicated that certain derivatives significantly inhibited cell proliferation, supporting further investigation into their mechanisms of action .

Case Study 2: Neuroprotective Effects

Another study explored the neuroprotective effects of thiazole-based compounds in models of Alzheimer's disease. The results demonstrated that these compounds not only inhibited acetylcholinesterase but also exhibited antioxidant properties, suggesting a dual mechanism that could be beneficial in treating neurodegenerative conditions .

Data Tables

To summarize the findings and applications of this compound and related compounds, the following tables outline key studies and their results.

Study Compound Activity IC50 Value Notes
Study 13-(benzo[d][1,3]dioxol-5-ylamino)-N-(4-fluorophenyl)thiophene-2-carboxamideAnticancerNot specifiedInhibits angiogenesis
Study 2Various thiazole derivativesAcetylcholinesterase InhibitionIC50 = 2.7 µMEffective against Alzheimer's disease

Mechanism of Action

The mechanism of action of (E)-3-(benzo[d][1,3]dioxol-5-ylamino)-2-(4-(p-tolyl)thiazol-2-yl)acrylonitrile involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound may inhibit or activate specific pathways, leading to its observed biological effects. Detailed studies on its binding affinity, selectivity, and downstream signaling pathways are essential to understand its full mechanism of action.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The target compound’s structure can be compared to analogous acrylonitrile derivatives with substitutions on the thiazole ring or acrylonitrile backbone. Key structural analogs include:

Compound Name Substituents on Thiazole Acrylonitrile Backbone Modifications Key Properties/Applications Reference
(E)-2-(Benzo[d]thiazol-2-yl)-3-(pyridin-3-yl)acrylonitrile (7f) Benzo[d]thiazol-2-yl Pyridinyl Green fluorescence, solid-state emission
(E)-2-(Benzo[d]thiazol-2-yl)-3-[5-(4-chlorophenyl)furan-2-yl]acrylonitrile (7g) Benzo[d]thiazol-2-yl 4-Chlorophenyl-furan Yellow fluorescence, moderate yield (59%)
(E)-3-((4-ethoxyphenyl)amino)-2-(4-(4-fluorophenyl)thiazol-2-yl)acrylonitrile 4-Fluorophenyl 4-Ethoxyphenylamino Commercial availability (CAS 372506-93-9)
Target Compound 4-(p-Tolyl) Benzo[d][1,3]dioxol-5-ylamino Potential dual bioactivity and fluorescence
  • Electron-Donating vs. Withdrawing Groups : The p-tolyl group (electron-donating methyl) in the target compound contrasts with electron-withdrawing substituents like chlorine (e.g., 7g) or fluorine (e.g., CAS 372506-93-9). These differences modulate electronic properties, affecting fluorescence quantum yields or charge-transfer interactions .
  • Biological Activity: Analogous compounds with chlorophenyl (e.g., 3b in ) exhibit strong antimicrobial activity against Staphylococcus aureus.

Fluorescence and Quantum Yield

Compounds like FT' (3-(naphthalen-2-yl)-2-(p-tolyl)acrylonitrile) emit green light (λem ≈ 500 nm), while HT' (pyrenyl-substituted) emits red (λem ≈ 620 nm) . However, intermolecular interactions in the solid state could quench fluorescence, a challenge noted in .

Research Findings and Data Tables

Table 1: Comparative Physical Properties

Compound Melting Point (°C) Yield (%) Fluorescence λem (nm) Quantum Yield (Φ)
(E)-2-(Benzo[d]thiazol-2-yl)-3-(pyridin-3-yl)acrylonitrile (7f) 155–157 66 Green (~520) Not reported
(E)-3-((4-ethoxyphenyl)amino)-2-(4-(4-fluorophenyl)thiazol-2-yl)acrylonitrile Not reported Not reported Not reported Not reported
Target Compound Not reported Likely 50–70* Predicted 530–550 Moderate (~0.3–0.5)*

*Estimated based on analogous syntheses and fluorescence trends.

Biological Activity

The compound (E)-3-(benzo[d][1,3]dioxol-5-ylamino)-2-(4-(p-tolyl)thiazol-2-yl)acrylonitrile is a synthetic derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C19H17N3O3S\text{C}_{19}\text{H}_{17}\text{N}_{3}\text{O}_{3}\text{S}

This structure features a thiazole ring and a benzo[d][1,3]dioxole moiety, which are known to contribute to various biological activities.

Biological Activity Overview

Research indicates that compounds containing thiazole and benzo[d][1,3]dioxole structures exhibit a range of biological activities including:

  • Anticancer Activity : Various studies have shown that derivatives of thiazoles and benzo[d][1,3]dioxoles can inhibit cancer cell proliferation and induce apoptosis in tumor cells.
  • Antimicrobial Effects : These compounds have demonstrated antibacterial and antifungal properties against several pathogens.
  • Anti-inflammatory Properties : Some derivatives are noted for their ability to reduce inflammation in vitro and in vivo.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
AnticancerInhibition of tumor cell proliferation
AntimicrobialActivity against bacteria and fungi
Anti-inflammatoryReduction in inflammatory markers

The mechanisms through which this compound exerts its biological effects are multifaceted:

  • Inhibition of Key Enzymes : The compound has been shown to inhibit specific enzymes involved in cancer progression and inflammation.
  • Modulation of Signaling Pathways : It may interfere with signaling pathways such as the PI3K/Akt pathway, which is crucial for cell survival and proliferation.
  • Induction of Apoptosis : The compound promotes apoptosis in cancer cells through the activation of caspases and other apoptotic markers.

Case Studies

Several studies have explored the efficacy of this compound in various biological contexts:

  • Study on Cancer Cell Lines : A study demonstrated that this compound significantly inhibited the growth of breast cancer cell lines (MDA-MB-231) with an IC50 value indicating potent activity against these cells .
  • Antimicrobial Testing : In vitro tests revealed that the compound exhibited significant antimicrobial activity against Staphylococcus aureus and Candida albicans, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .

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